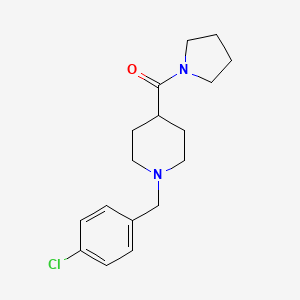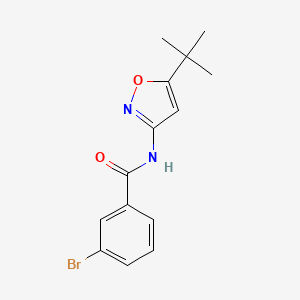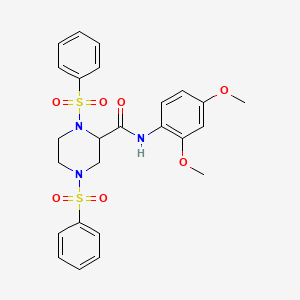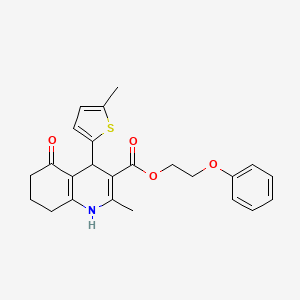
1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 1980s and has since been used in various scientific research studies to investigate the mechanism of action, physiological effects, and potential therapeutic benefits.
Wirkmechanismus
The exact mechanism of action of 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine is not fully understood, but it is believed to interact with the cannabinoid receptors in the brain and peripheral tissues. This compound has a high affinity for both CB1 and CB2 receptors, which are involved in various physiological processes, including pain perception, inflammation, and immune function. 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to activate these receptors, leading to the release of various neurotransmitters and modulating the activity of various signaling pathways.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have various biochemical and physiological effects in preclinical studies. This compound has been shown to have potent analgesic and anti-inflammatory properties, which may be mediated through the activation of CB1 and CB2 receptors. Additionally, 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to modulate immune function and inhibit tumor growth in various preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine in laboratory experiments is its high potency and selectivity for CB1 and CB2 receptors. This compound has been extensively studied and has a well-established pharmacological profile, making it an ideal tool for investigating the role of cannabinoid receptors in various physiological processes. However, one of the limitations of using 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine. One area of interest is the development of novel analogs with improved pharmacological profiles and reduced side effects. Additionally, further research is needed to investigate the potential therapeutic applications of 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine in various neurological disorders and cancer. Finally, more studies are needed to elucidate the exact mechanism of action of this compound and its interactions with other signaling pathways in the body.
In conclusion, 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound has a well-established pharmacological profile and has been shown to have potent analgesic, anti-inflammatory, and antitumor properties in preclinical studies. Further research is needed to investigate the potential therapeutic applications of 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine and to elucidate its exact mechanism of action.
Synthesemethoden
The synthesis of 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine involves several steps, including the reaction of 4-chlorobenzyl chloride with piperidine to form 1-(4-chlorobenzyl)piperidine. This intermediate is then reacted with N-tert-butoxycarbonyl-1-pyrrolidinecarboxamide to form 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine. The final product is purified through a series of chromatography techniques to obtain a high-purity compound.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been extensively studied for its potential therapeutic applications in various scientific research studies. This compound has been shown to have potent analgesic, anti-inflammatory, and antitumor properties in preclinical studies. Additionally, 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been investigated for its potential use in the treatment of various neurological disorders, such as multiple sclerosis, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c18-16-5-3-14(4-6-16)13-19-11-7-15(8-12-19)17(21)20-9-1-2-10-20/h3-6,15H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGGDWASURQNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Chlorobenzyl)piperidin-4-yl](pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5126355.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5126368.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5126375.png)
![2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5126384.png)

![[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5126406.png)
![1-[5-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5126414.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5126416.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5126421.png)


![2-(4-morpholinyl)-N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide oxalate](/img/structure/B5126436.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B5126438.png)
![3,4-dimethoxy-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5126453.png)